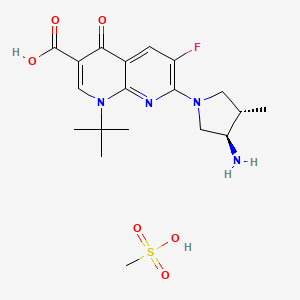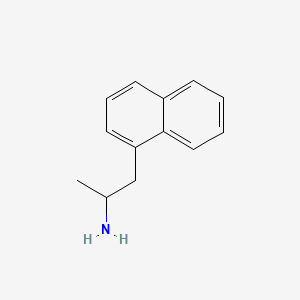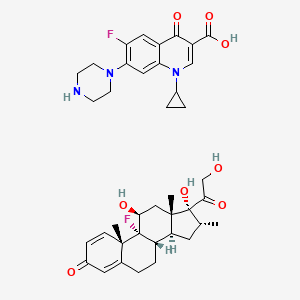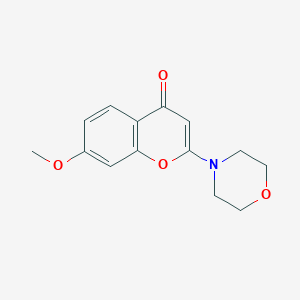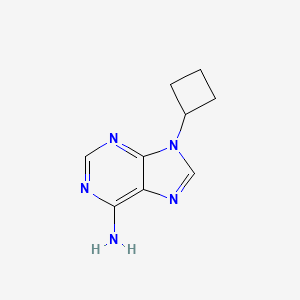
1H-Indene-2-methanamine, 2,3-dihydro-N-methyl-1-(4-(trifluoromethyl)phenoxy)-, (1R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDL-28618 is a compound known for its selective inhibition of norepinephrine reuptake. It has been studied for its potential therapeutic effects, particularly in the treatment of depression and other mood disorders. The compound’s structure and activity relationships have been explored to understand its efficacy and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDL-28618 involves several steps, including the formation of a heterocyclic ring. The reaction conditions typically require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed procedures for the synthesis of MDL-28618 can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of MDL-28618 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions
MDL-28618 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: MDL-28618 can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
MDL-28618 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study selective norepinephrine reuptake inhibition.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits.
Medicine: Explored as a potential treatment for depression and other mood disorders.
Mechanism of Action
MDL-28618 exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation. This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing its signaling and potentially alleviating symptoms of depression. The compound targets the norepinephrine transporter protein, which is responsible for the reuptake process .
Comparison with Similar Compounds
Similar Compounds
- Desipramine
- Nortriptyline
- Reboxetine
Comparison
MDL-28618 is unique in its selective inhibition of norepinephrine reuptake, whereas other similar compounds may also affect serotonin or dopamine reuptake. This selectivity makes MDL-28618 a valuable tool for studying the specific role of norepinephrine in mood regulation and for developing targeted therapies .
properties
CAS RN |
130182-74-0 |
|---|---|
Molecular Formula |
C18H18F3NO |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-methyl-1-[(1R,2S)-1-[4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-inden-2-yl]methanamine |
InChI |
InChI=1S/C18H18F3NO/c1-22-11-13-10-12-4-2-3-5-16(12)17(13)23-15-8-6-14(7-9-15)18(19,20)21/h2-9,13,17,22H,10-11H2,1H3/t13-,17+/m0/s1 |
InChI Key |
BDCMARKCSKLIKU-SUMWQHHRSA-N |
Isomeric SMILES |
CNC[C@@H]1CC2=CC=CC=C2[C@@H]1OC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CNCC1CC2=CC=CC=C2C1OC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



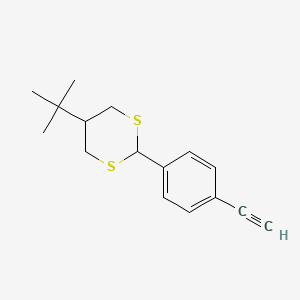
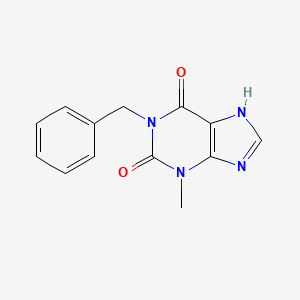

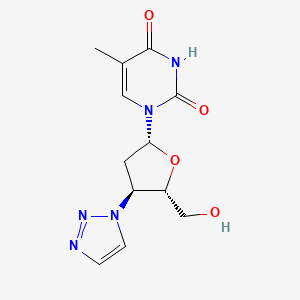
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-8-hydroxy-](/img/structure/B3061538.png)
![1-Cycloheptyl-1-[[3-[[cycloheptyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]phenyl]methyl]-3-[4-(dimethylamino)phenyl]urea;dihydrochloride](/img/structure/B3061551.png)
